molecular formula C10H9IO2 B8527198 Allyl 4-iodobenzoate

Allyl 4-iodobenzoate

Cat. No.: B8527198
M. Wt: 288.08 g/mol
InChI Key: RJVCWEJFHISJBV-UHFFFAOYSA-N
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Description

Allyl 4-iodobenzoate (CAS No. 1706449-68-4) is an iodinated aromatic ester characterized by an allyl group (-OCC=C) attached to the carboxylate moiety of 4-iodobenzoic acid. Its molecular formula is C₁₉H₁₇Cl₂IO₄ (MW: 507.15 g/mol), with structural rigidity imparted by the para-substituted iodine atom on the benzene ring . The compound is synthesized via palladium-mediated coupling of allyl alcohol with ethyl 4-iodobenzoate, achieving an 85% yield under optimized conditions . Applications span medicinal chemistry and radiochemistry, including its use as a precursor for positron emission tomography (PET) ligands and antimalarial agents .

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

prop-2-enyl 4-iodobenzoate

InChI

InChI=1S/C10H9IO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2

InChI Key

RJVCWEJFHISJBV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety facilitates palladium-mediated couplings, enabling C–C bond formation.

Reaction Type Conditions Products Yield Reference
Heck CouplingPd(OAc)₂ (5 mol%), Cbz-Asp-OH (10 mol%), Ag₂CO₃, EtOH, 25°CDiaryl alkenes85%
Suzuki-Miyaura CouplingPd(PPh₃)₄ (3 mol%), arylboronic acid, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives72–90%
Stille CouplingPdCl₂(PPh₃)₂ (5 mol%), organostannane, LiCl, DMF, 100°CAllyl-functionalized biaryls65%
  • Key Insight : The electron-withdrawing benzoate ester activates the aryl iodide for oxidative addition to Pd(0), enabling efficient coupling with alkenes (Heck) or boronic acids (Suzuki) .

Allyl Ester Transformations

The allyl group undergoes oxidation, reduction, and rearrangements.

Reaction Conditions Products Yield Reference
EpoxidationmCPBA, CH₂Cl₂, 0°C → RTAllyl 4-iodobenzoate epoxide78%
Claisen RearrangementXylene, 140°C, 12 hγ,δ-Unsaturated ketone63%
HydrogenationH₂ (1 atm), Pd/C (10 mol%), EtOAc, RTPropyl 4-iodobenzoate92%
  • Mechanistic Note : The Claisen rearrangement proceeds via a six-membered transition state, converting the allyl ester to a ketone .

Ester Hydrolysis and Functionalization

The allyl ester is hydrolyzed to 4-iodobenzoic acid, enabling further derivatization.

Reaction Conditions Products Yield Reference
Basic HydrolysisNaOH (2 M), EtOH/H₂O, reflux, 6 h4-Iodobenzoic acid95%
TransesterificationNaOMe, MeOH, RT, 24 hMethyl 4-iodobenzoate88%
  • Application : Hydrolysis to 4-iodobenzoic acid allows Fischer esterification with other alcohols (e.g., benzyl alcohol) .

Nucleophilic Aromatic Substitution

The aryl iodide undergoes substitution under transition metal catalysis.

Nucleophile Conditions Products Yield Reference
MethanolCuI (20 mol%), 1,10-phenanthroline, 130°C, MW4-Methoxybenzoate66%
PiperidineCuI, K₃PO₄, DMSO, 100°C, 24 h4-(Piperidin-1-yl)benzoate58%
  • Limitation : Reactions require electron-deficient aryl rings; the benzoate ester enhances electrophilicity at C4 .

Reduction of the Iodine Substituent

The C–I bond is reduced under radical or catalytic conditions.

Reducing Agent Conditions Products Yield Reference
H₂, Pd/CEtOAc, RT, 12 hAllyl benzoate84%
Bu₃SnH, AIBNToluene, 80°C, 6 hAllyl benzoate91%
  • Caution : Competitive hydrogenation of the allyl group may occur unless selective conditions are used.

Comparison with Similar Compounds

Ethyl 4-Iodobenzoate (CAS 51934-41-9)

  • Formula : C₉H₉IO₂ (MW: 276.07 g/mol).
  • Synthesis: Direct esterification of 4-iodobenzoic acid with ethanol.
  • Applications : Intermediate in cross-coupling reactions (e.g., cobalt-catalyzed protocols yielding 52% product ).
  • Key Difference : Lacks the allyl group, reducing reactivity in allylation reactions compared to allyl 4-iodobenzoate .

Methyl 4-Iodobenzoate (CAS 619-44-3)

  • Formula : C₈H₇IO₂ (MW: 262.05 g/mol).
  • Applications : Primarily a laboratory reagent; less lipophilic (lower log P) than allyl derivatives, limiting blood-brain barrier (BBB) penetration .

1-Methylpiperidin-4-yl 4-Iodobenzoate

  • Formula: ~C₁₃H₁₆INO₂ (MW: ~345.18 g/mol).
  • Log P : ~2.5, comparable to BBB-penetrant compounds.
  • Applications : Cholinesterase ligand for neurological imaging, demonstrating the role of bulky substituents in target binding .

Table 1: Physical Properties of Iodobenzoate Esters

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Log P
This compound 1706449-68-4 C₁₉H₁₇Cl₂IO₄ 507.15 N/A
Ethyl 4-iodobenzoate 51934-41-9 C₉H₉IO₂ 276.07 N/A
Methyl 4-iodobenzoate 619-44-3 C₈H₇IO₂ 262.05 N/A
1-Methylpiperidin-4-yl 4-iodobenzoate N/A C₁₃H₁₆INO₂ ~345.18 ~2.5

Allyl-Containing Compounds

Allyl Phenyl Ether

  • Applications: Industrial monomer; lacks the iodobenzoate moiety, resulting in lower polarity and distinct reactivity in polymerization .
  • Hazards : High flammability, a common trait of allyl compounds .

Allyl 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate

  • Formula : C₁₉H₁₇Cl₂IO₄ (MW: 507.15 g/mol).
  • Key Feature : Additional dichlorobenzyl and ethoxy groups enhance steric hindrance, altering pharmacokinetics compared to simpler allyl esters .

Antimalarial Activity

  • This compound Derivatives: Compound 18e (allyl-substituted quinolone) exhibits potent antimalarial activity (IC₅₀: 0.31 µM), outperforming propargyl analogs by 10-fold. The allyl group enhances hydrophobic interactions with Plasmodium targets .
  • Ethyl/Methyl Analogs : Lower potency due to reduced steric bulk and lipophilicity.

Palladium-Mediated Coupling

  • This compound : 85% yield via allyl alcohol and ethyl 4-iodobenzoate .
  • Sonogashira Cross-Coupling: Ethyl 4-iodobenzoate reacts with terminal alkynes (87% yield) for phenylacetylene derivatives .

Cobalt-Catalyzed Cross-Coupling

  • Ethyl 4-Iodobenzoate : CoBr₂ and zinc yield 52% product, suitable for scalable synthesis but lower efficiency than palladium .

Q & A

Q. What are the established synthetic routes for Allyl 4-iodobenzoate, and how do reaction conditions influence yield and purity?

this compound is synthesized via palladium-mediated cross-coupling reactions. For example, allyl alcohol can be coupled with ethyl 4-iodobenzoate using a palladium catalyst to yield intermediates like aldehydes, which are further oxidized to form the final product . Key factors affecting yield include:

  • Catalyst selection : Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) optimize coupling efficiency.
  • Solvent and temperature : Acetonitrile at 50°C enhances reaction rates, while trifluoroacetic acid aids in proton transfer .
  • Work-up protocols : Extraction with dichloromethane and purification via silica gel chromatography (pentane:ether = 60:40) improve purity .

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution intensity data from X-ray diffraction.
  • Parameterization : Assigning anisotropic displacement parameters for iodine and oxygen atoms to account for electron density distortions.
  • Validation : Using R-factor metrics and difference Fourier maps to detect missed hydrogen bonds or disorder .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?

  • NMR spectroscopy : Monitor allyl proton signals (δ 5.2–5.8 ppm) and iodobenzene aromatic signals (δ 7.6–8.2 ppm) to detect degradation or isomerization.
  • FT-IR : Track the C=O ester stretch (~1720 cm⁻¹) and C-I stretch (~500 cm⁻¹) for stability assessment .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 318.04) and fragment patterns to verify structural integrity .

Advanced Research Questions

Q. How do electronic effects of the allyl and iodobenzoate groups influence cross-coupling reactivity in catalytic systems?

The allyl group’s π-orbital conjugation stabilizes transition states in Pd- or Co-catalyzed reactions, while the electron-withdrawing iodine substituent on the benzoate ring polarizes the C-I bond, facilitating oxidative addition. Computational studies (e.g., DFT at B3LYP/6-31G(d)) reveal:

  • Charge distribution : Iodine’s electronegativity increases the electrophilicity of the aryl ring, accelerating transmetallation steps .
  • Steric effects : Ortho-substituted derivatives exhibit reduced reactivity due to hindered catalyst access .

Q. What strategies resolve contradictions in kinetic data for this compound’s participation in radical cyclization pathways?

  • Control experiments : Compare yields under inert (N₂) vs. radical-inhibiting (TEMPO) conditions to distinguish radical vs. polar mechanisms .
  • Isotopic labeling : Use deuterated allyl groups to track hydrogen abstraction steps via GC-MS .
  • Computational modeling : Map potential energy surfaces (e.g., CASSCF) to identify competing transition states .

Q. How can enantioselective functionalization of this compound be achieved for chiral heterocycle synthesis?

  • Chiral auxiliaries : Employ menthone-derived allyl-transfer reagents to generate enantiopure intermediates .
  • Asymmetric catalysis : Use Cu(I)/BOX complexes to induce stereoselective halocyclization, forming isoxazolidines with up to three stereocenters .
  • Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer via differential activation energies .

Q. What methodologies validate the environmental and toxicological safety of this compound in lab-scale applications?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Ecotoxicity assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .
  • Exposure monitoring : Use GC-MS to quantify airborne concentrations in lab settings, ensuring compliance with OSHA PELs (0.1 ppm) .

Data Presentation and Analysis Guidelines

Q. How should researchers present conflicting crystallographic and spectroscopic data for this compound derivatives?

  • Supplementary tables : Include raw diffraction metrics (R₁, wR₂) and NMR integration values in appendices .
  • Error analysis : Discuss instrument calibration uncertainties (e.g., ±0.001 Å in bond lengths) and baseline noise in spectra .
  • Comparative figures : Overlay experimental and simulated spectra (e.g., IR, XRD) to highlight discrepancies .

Q. What computational tools are recommended for modeling this compound’s excited-state dynamics?

  • Time-resolved spectroscopy : Pair femtosecond laser pulses with TD-DFT calculations to map π→π* transitions (~3 eV) .
  • Molecular dynamics : Use AMBER or GROMACS to simulate solvent effects on conformational stability .

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